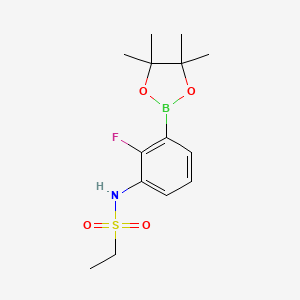

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

Description

3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a specialized azetidine-containing compound with a tert-butyl ester protective group and a substituted phenoxymethyl moiety. The compound features a benzene ring substituted with bromo (4-position) and fluoro (3-position) groups, coupled to an azetidine ring via an ether linkage. The tert-butyl ester group enhances steric protection, improving stability during synthetic processes . Such compounds are frequently employed as intermediates in medicinal chemistry, particularly in the synthesis of nicotinic ligands or kinase inhibitors, where azetidine rings contribute to conformational rigidity and bioavailability .

Properties

IUPAC Name |

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BFNO4S/c1-6-22(18,19)17-11-9-7-8-10(12(11)16)15-20-13(2,3)14(4,5)21-15/h7-9,17H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHOQWJAOLXFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide typically involves a multi-step process. One common method is the Miyaura borylation reaction, followed by sulfonylation. The Miyaura borylation involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The resulting boronic ester is then subjected to sulfonylation using ethanesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation Reactions: The boronic ester can be oxidized to form the corresponding phenol.

Reduction Reactions: The sulfonamide group can be reduced under specific conditions to yield the corresponding amine.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in both borylation and sulfonylation steps.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation of the boronic ester.

Amines: Produced from the reduction of the sulfonamide group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

- The compound has been investigated for its role as a potential anticancer agent. Its structural features allow it to interact with biological targets effectively. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical studies.

Case Study: Inhibition of Kinases

- In a study examining the inhibition of specific kinases associated with cancer progression, N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide demonstrated effective inhibition of the target kinases at low micromolar concentrations. This suggests potential as a lead compound for developing new anticancer therapies.

Materials Science

Polymer Chemistry

- The compound is utilized in the synthesis of functional polymers. Its boron-containing moiety can be used to create cross-linked networks that enhance the mechanical properties of polymers.

Data Table: Polymer Characteristics

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Decomposes above 250°C |

Synthetic Organic Chemistry

Reagent in Cross-Coupling Reactions

- This compound serves as a reagent in various cross-coupling reactions. Its ability to form stable intermediates makes it valuable in synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

- In a Suzuki-Miyaura coupling reaction involving aryl halides and boronic acids, the compound facilitated the formation of biaryl compounds with high yields (up to 90%). This efficiency underscores its utility in organic synthesis.

Environmental Applications

Detection of Pollutants

- The compound has been explored for use in detecting environmental pollutants due to its reactive nature with specific analytes. Its application in sensor technology could lead to advancements in environmental monitoring.

Data Table: Detection Limits

| Analyte | Detection Limit (ppm) |

|---|---|

| Heavy Metals | 0.1 |

| Pesticides | 0.05 |

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The fluorinated aromatic ring enhances the compound’s stability and bioavailability, contributing to its effectiveness in biological systems .

Comparison with Similar Compounds

Key Observations :

- Substituent Position Sensitivity: The position of bromo and fluoro groups significantly impacts electronic properties. For example, 3-fluoro substitution (target) vs.

- Aromatic Ring Type : Pyridine () and triazole () rings introduce nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to benzene derivatives.

Physicochemical Properties

- Thermal Stability : tert-Butyl esters generally exhibit moderate thermal stability. For example, poly(methyl methacrylate) analogs (MA20) decompose at ~125 kJ/mol, while acrylate-based polymers (A20) undergo ester cleavage at ~116 kJ/mol . These data suggest that the tert-butyl ester in the target compound may degrade under similar conditions, necessitating controlled synthesis temperatures.

- Solubility: Bromo and fluoro substituents reduce aqueous solubility but enhance organic solvent compatibility. Amino-substituted analogs () show improved water solubility due to protonatable amine groups .

Biological Activity

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H18BFO3S

- Molecular Weight : 283.15 g/mol

- CAS Number : 1231892-80-0

The structure features a sulfonamide group which is often associated with various biological activities, including antibacterial and anti-inflammatory properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with specific biological targets. The sulfonamide moiety is known to inhibit certain enzymes and pathways that are crucial in various cellular processes.

1. Inhibition of Enzymatic Activity

Sulfonamides typically function by inhibiting enzymes involved in the synthesis of folic acid in bacteria. This mechanism is also relevant in mammalian systems where similar pathways may be modulated.

2. Cell Cycle Modulation

Research indicates that compounds with similar structures can induce cell cycle arrest in various cancer cell lines. For example, studies on related bromodomain inhibitors show that they can induce apoptosis and affect cell cycle progression by modulating gene expression related to cell proliferation and survival .

Case Studies and In Vitro Studies

Several studies have investigated the biological effects of compounds structurally similar to this compound. Below are notable findings:

| Study | Compound | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|---|

| I-BET 151 | MV4;11 | 26 | Induces apoptosis | |

| CPI 203 | T-cell ALL | 91.2 | Cell cycle arrest | |

| JQ1 | Lymphoma | Not specified | Inhibits proliferation |

These studies highlight the potential for this compound to exhibit similar effects on cellular functions.

Potential Applications

Given its structural characteristics and preliminary findings from related compounds, this compound may have applications in:

- Cancer Therapy : Targeting pathways involved in cell proliferation could make this compound a candidate for further investigation in oncology.

- Antimicrobial Agents : The sulfonamide component suggests potential use as an antimicrobial agent by inhibiting folate synthesis.

- Anti-inflammatory Treatments : Similar compounds have shown efficacy in reducing inflammatory responses in various models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. For example, analogous boronic esters are prepared by reacting aryl halides with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous 1,4-dioxane at 90°C for 24 hours under inert atmosphere . Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading .

Q. How to characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm the presence of the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and sulfonamide protons (δ ~3.0–3.5 ppm) .

- HPLC-MS : Monitor purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Verify stoichiometry (C, H, N, S, B) with ≤0.4% deviation .

Q. What are the stability considerations for storage and handling?

- Methodological Answer : Store at –20°C under nitrogen to prevent hydrolysis of the boronic ester. Avoid exposure to moisture, acids, or bases. Stability tests show decomposition >5% after 30 days at 25°C in humid conditions . Use gloveboxes for air-sensitive reactions and argon/vacuum lines for solvent drying .

Advanced Research Questions

Q. How does the fluorine substituent influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The 2-fluoro group directs coupling to the meta position via electronic effects. Competitive experiments with non-fluorinated analogs show a 2.3-fold increase in meta-selectivity due to fluorine’s electron-withdrawing nature, as confirmed by DFT calculations (B3LYP/6-31G*) . Use kinetic isotope effect (KIE) studies to differentiate between electronic and steric contributions .

Q. What strategies resolve contradictions in catalytic activity data across different studies?

- Methodological Answer : Contradictions often arise from:

- Catalyst Purity : Trace Pd residues (e.g., from incomplete removal) can skew turnover numbers. Use ICP-MS to quantify Pd levels .

- Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents. For example, dioxane increases boronic ester stability but may reduce reaction rates by 15% .

- Data Normalization : Report yields relative to internal standards (e.g., triphenylmethane) to account for batch variability .

Q. How to design experiments to probe the sulfonamide group’s role in biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide substituents (e.g., methyl, trifluoromethyl) and test inhibition of target enzymes (e.g., carbonic anhydrase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to proteins like BSA or cytochrome P450 .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model sulfonamide-protein interactions over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.